Bienvenue dans la boutique en ligne BenchChem!

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid

Autophagy inhibition LC3B protein-protein interaction Stapled peptide SAR

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid (CAS 1379863-59-8), commonly referred to as N-Fmoc-5,5-dimethyl-DL-norleucine, is a synthetic Fmoc-protected amino acid derivative. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and a hydrophobic norleucine side chain bearing geminal dimethyl substitution at the 5-position.

Molecular Formula C23H27NO4
Molecular Weight 381.472
CAS No. 1379863-59-8
Cat. No. B2996835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid
CAS1379863-59-8
Molecular FormulaC23H27NO4
Molecular Weight381.472
Structural Identifiers
SMILESCC(C)(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)
InChIKeyGVUXGAUXGMHUSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Fmoc-5,5-dimethyl-DL-norleucine (CAS 1379863-59-8) – Sterically Hindered Amino Acid Building Block for Peptide Synthesis


2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid (CAS 1379863-59-8), commonly referred to as N-Fmoc-5,5-dimethyl-DL-norleucine, is a synthetic Fmoc-protected amino acid derivative. It features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and a hydrophobic norleucine side chain bearing geminal dimethyl substitution at the 5-position . With a molecular formula of C23H27NO4 and a molecular weight of 381.46 g/mol, this compound is primarily employed as a monomer in solid-phase peptide synthesis (SPPS), where the sterically demanding, highly branched side chain can be exploited to modulate peptide conformation, hydrophobicity, and biological recognition .

Why N-Fmoc-5,5-dimethyl-DL-norleucine Cannot Be Substituted by Generic Fmoc-Aliphatic Amino Acids


Generic Fmoc-aliphatic amino acids such as Fmoc-Leu, Fmoc-Ile, or Fmoc-Nle provide incremental hydrophobicity but lack the conformational restriction and steric pressure exerted by the 5,5-dimethyl moiety. The germinal dimethyl group introduced at the terminal carbon of the norleucine side chain creates a bulky, rotationally constrained environment that alters peptide backbone dihedral angles and side-chain packing in ways not achievable with linear or β-branched analogs . Empirically, this structural distinction translates into measurable differences in target binding affinity and transporter recognition: substitution of a native leucine with 5,5-dimethyl-norleucine in an LC3B-binding peptide produced a 2-fold change in affinity, while replacement with tert-butylalanine yielded an opposite directional effect, confirming that steric outcomes are not simply a function of hydrophobicity [1]. Similarly, the compound exhibits a 4-fold lower inhibitory potency against the LAT1 transporter relative to unsubstituted norleucine, demonstrating that terminal dimethylation significantly alters molecular recognition by membrane transporters [2]. These data show that the compound is not an interchangeable hydrophobic building block; its steric and conformational properties produce distinct pharmacological outcomes that must be evaluated on a case-by-case basis.

Head-to-Head Differentiation Evidence for N-Fmoc-5,5-dimethyl-DL-norleucine vs. Closest Analogs


LC3B Ligand Binding Affinity: 5,5-Dimethyl-norleucine vs. tert-Butylalanine Substitution at L1288

In a structure-activity relationship (SAR) study of FYCO1-derived peptide ligands for the autophagy adapter protein LC3B, the native leucine residue L1288 was individually substituted with 5,5-dimethyl-norleucine and with tert-butylalanine. The parent FYCO1 peptide bound LC3B with a Kd of 0.29 μM [1]. The 5,5-dimethyl-norleucine substitution produced a 2-fold loss in affinity (Kd = 0.58 μM), whereas the structurally related tert-butylalanine substitution resulted in a slight improvement in affinity (Kd = 0.25 μM, a 1.16-fold gain) [1]. This side-by-side comparison within the identical peptide scaffold demonstrates that the 5,5-dimethyl-norleucine side chain is not functionally equivalent to other sterically hindered hydrophobic residues and produces a distinct, quantifiable binding outcome.

Autophagy inhibition LC3B protein-protein interaction Stapled peptide SAR

LAT1 Transporter Inhibition: 5,5-Dimethylnorleucine vs. Unsubstituted Norleucine

In competitive inhibition assays of [14C]-L-leucine uptake mediated by the large neutral amino acid transporter LAT1 (SLC7A5) in human MCF7 breast cancer cells, 5,5-dimethylnorleucine exhibited an IC50 of 1.12 × 10^5 nM (112 μM) [1]. The unsubstituted parent compound, norleucine, showed an IC50 of 2.77 × 10^4 nM (27.7 μM) under identical assay conditions [2]. The introduction of the 5,5-dimethyl modification thus produced an approximate 4-fold reduction in inhibitory potency, indicating that the gem-dimethyl group significantly impairs recognition by the LAT1 substrate binding site relative to the linear norleucine side chain.

Amino acid transporter LAT1/SLC7A5 Competitive inhibition

Steric Bulk Differentiation: Calculated vs. Experimental Conformational Impact Among Fmoc-Hydrophobic Building Blocks

The 5,5-dimethylnorleucine side chain contains a quaternary carbon at the δ-position bearing two methyl groups, producing a local steric envelope that is distinct from all natural and many commercially available unnatural hydrophobic amino acids. This substitution pattern eliminates the conformational flexibility at the terminal C–C bond that is present in leucine (isobutyl), isoleucine (sec-butyl), and norleucine (n-butyl), while simultaneously increasing the van der Waals volume beyond that of valine, leucine, isoleucine, and tert-butylalanine [1]. In the FYCO1 peptide SAR study, the divergent binding outcomes produced by 5,5-dimethylnorleucine (2-fold affinity loss) and tert-butylalanine (1.16-fold affinity gain) at the same peptide position directly demonstrate that the steric character of the 5,5-dimethyl substitution generates a unique conformational perturbation not replicated by other bulky hydrophobic residues [2]. This positions the building block as a tool for probing steric tolerance in hydrophobic binding pockets and for inducing distinct peptide backbone conformations through side-chain-driven steric effects.

Conformational constraint Steric hindrance Peptide design

Commercial Differentiation: Racemic DL Form of N-Fmoc-5,5-dimethyl-norleucine vs. Enantiopure L or D Forms

CAS 1379863-59-8 represents the racemic DL mixture of N-Fmoc-5,5-dimethyl-norleucine . The enantiopure L-form (CAS 1217704-60-3) is listed at approximately 160,000 JPY (~1,070 USD) per gram from a major Japanese reagent supplier, while the D-form (CAS 1217783-07-7) and the free amino acid 5,5-dimethyl-D-norleucine are priced at 471 EUR per gram from a European supplier . The racemic DL form (1379863-59-8) is listed at 568 EUR per gram, positioning it as a cost-comparable alternative that is uniquely suited for applications where stereochemistry is not predetermined—such as initial SAR screening, racemic crystallography, or discovery-phase exploration where both enantiomers need to be evaluated simultaneously . This contrasts with the enantiopure forms, which commit the user to a specific absolute configuration at procurement.

Racemic mixture Stereochemical screening Peptide discovery

Application Scenarios Where N-Fmoc-5,5-dimethyl-DL-norleucine (CAS 1379863-59-8) Provides Procurement-Driven Differentiation


Structure-Activity Relationship (SAR) Campaigns Targeting Hydrophobic Binding Pockets in Protein-Protein Interactions

When screening sterically demanding hydrophobic residues in peptide ligands for shallow binding grooves—as demonstrated in the LC3B/FYCO1 system—N-Fmoc-5,5-dimethyl-DL-norleucine provides a distinct steric probe. The quantitative SAR data from ChemBioChem (2020) shows that this residue produces a 2-fold affinity shift at position L1288, in the opposite direction from tert-butylalanine (1.16-fold gain), enabling medicinal chemists to systematically map the steric tolerance of hydrophobic sub-pockets and differentiate between merely bulky and specifically shaped side-chain requirements [1].

LAT1 Transporter Selectivity Engineering in Peptide-Drug Conjugate Design

For peptide-drug conjugates intended to either exploit or avoid LAT1-mediated cellular uptake, the 4-fold difference in LAT1 inhibitory potency between 5,5-dimethylnorleucine (IC50 = 112 μM) and norleucine (IC50 = 27.7 μM), as documented in BindingDB/ChEMBL data, provides a rational design criterion: incorporate norleucine when LAT1 recognition is desired, or 5,5-dimethylnorleucine when reduced LAT1 interaction is preferred to potentially limit uptake into LAT1-expressing tissues [2][3].

Early-Stage Stereochemical Exploration in Peptide Lead Optimization

When the optimal chirality of the 5,5-dimethyl-norleucine residue is unknown, the racemic DL N-Fmoc form (CAS 1379863-59-8) enables a single procurement and synthesis cycle to evaluate both D- and L-configurations simultaneously. This contrasts with purchasing separate, costly enantiopure L- or D-forms individually (each priced at approximately 500–1,000 EUR/g), and allows discovery teams to delay the commitment to a specific enantiomer until stereochemical preference is experimentally determined .

Conformational Constraint and Foldamer Design Using Quaternary-Carbon-Containing Building Blocks

The gem-dimethyl group at the δ-carbon of 5,5-dimethylnorleucine eliminates terminal side-chain flexibility present in leucine, isoleucine, and norleucine, while introducing a quaternary carbon center that restricts rotation and influences local backbone dihedral angles. This property makes N-Fmoc-5,5-dimethyl-DL-norleucine a candidate for systematic conformational scanning in peptide foldamer design, orthogonal to the effects produced by β-quaternary residues such as tert-butylalanine, as evidenced by the divergent LC3B binding data [1].

Quote Request

Request a Quote for 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.